molecular formula C16H17N3O2 B1228963 1-(1-Benzotriazolyl)-3-(2-methylphenoxy)-2-propanol

1-(1-Benzotriazolyl)-3-(2-methylphenoxy)-2-propanol

Cat. No. B1228963
M. Wt: 283.32 g/mol
InChI Key: RGCCDLNIENZMLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-benzotriazolyl)-3-(2-methylphenoxy)-2-propanol is a member of benzotriazoles.

Scientific Research Applications

Photoreactions of Benzotriazoles

  • Study : Märky, Schmid, and Hansen (1979) investigated the irradiation of benzotriazoles in different solvents. They observed the formation of various chemical products, including N-methylaniline and its derivatives, when benzotriazoles were irradiated in 2-propanol and other aromatic solvents (Märky, Schmid, & Hansen, 1979).

Synthesis of β1- and β2-Adrenoceptors

  • Study : Dooley, Bittiger, and Reymann (1986) explored CGP 20712 A, a compound structurally similar to 1-(1-Benzotriazolyl)-3-(2-methylphenoxy)-2-propanol, for its ability to differentiate between β1- and β2-adrenoceptors (Dooley, Bittiger, & Reymann, 1986).

α-(Benzotriazolyl)methyl Phenyl Thioethers Synthesis

  • Study : Katritzky, Chen, and Belyakov (1996) discussed the preparation of stable, crystalline α-(benzotriazolyl)methyl phenyl thioethers, highlighting their convenience for phenylthiomethylation of trimethylsilyl cyanide and other nucleophiles (Katritzky, Chen, & Belyakov, 1996).

Syntheses of 1,4-Benzothiazepines and 1,4-Benzoxazepines

  • Study : Katritzky, Xu, He, and Mehta (2001) developed novel methods for synthesizing 1,4-benzothiazepines and 1,4-benzoxazepines using benzotriazole intermediates (Katritzky, Xu, He, & Mehta, 2001).

Functionalized Dialkyl Ketones and Alkanoylsilanes Synthesis

  • Study : Katritzky, Lang, Wang, and Lie (1996) described the synthesis of functionalized dialkyl ketones and alkanoylsilanes using (benzotriazolyl)-1-phenoxyalkanes as intermediates (Katritzky, Lang, Wang, & Lie, 1996).

Selective Deblocking of Propargyl Carbonates

  • Study : Ramesh, Bhat, and Chandrasekaran (2005) explored the selective deblocking of propargyl carbonates, offering a new protecting strategy for amino and alcohol groups, which could be relevant for compounds like 1-(1-Benzotriazolyl)-3-(2-methylphenoxy)-2-propanol (Ramesh, Bhat, & Chandrasekaran, 2005).

Dielectric Study of Alcohols in Benzene

  • Study : Singh and Vij (1976) conducted a dielectric study of various alcohols, including 2-methyl-1-propanol, which is structurally related to the compound (Singh & Vij, 1976).

properties

Product Name

1-(1-Benzotriazolyl)-3-(2-methylphenoxy)-2-propanol

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

1-(benzotriazol-1-yl)-3-(2-methylphenoxy)propan-2-ol

InChI

InChI=1S/C16H17N3O2/c1-12-6-2-5-9-16(12)21-11-13(20)10-19-15-8-4-3-7-14(15)17-18-19/h2-9,13,20H,10-11H2,1H3

InChI Key

RGCCDLNIENZMLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=CC=CC=C3N=N2)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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